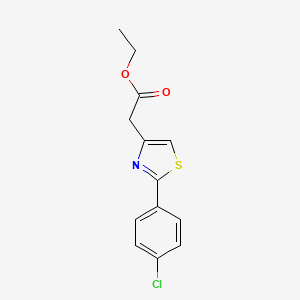

2-(2-(4-氯苯基)噻唑-4-基)乙酸乙酯

描述

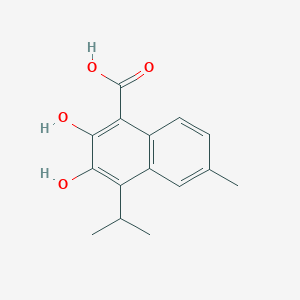

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

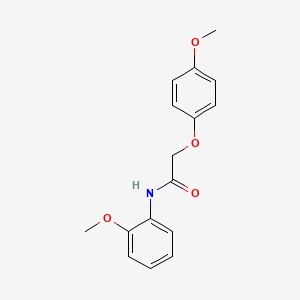

Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is C13H12ClNO2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate include a molecular weight of 281.758 and a density of 1.3±0.1 g/cm3 . The compound has a boiling point of 400.6±55.0 °C at 760 mmHg .科学研究应用

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . These compounds can neutralize free radicals in the body, which can prevent cellular damage.

Analgesic Activity

Compounds with a thiazole ring have been used as analgesics . They can help to relieve pain by interacting with the nervous system.

Anti-inflammatory Activity

Thiazole derivatives have also been used for their anti-inflammatory properties . They can reduce inflammation by inhibiting certain biochemical pathways.

Antimicrobial Activity

Thiazole compounds have been used as antimicrobial agents . They can inhibit the growth of or kill microorganisms such as bacteria and fungi.

Antifungal Activity

In addition to their antimicrobial activity, thiazole derivatives have been used specifically for their antifungal properties . They can prevent the growth of fungi.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses within host cells.

Antidiabetic Activity

Thiazole derivatives have been found to have antidiabetic properties . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes.

Anti-Alzheimer Activity

Some thiazole compounds have shown promise in the treatment of Alzheimer’s disease . They may help to slow the progression of the disease by affecting certain biochemical pathways.

Hepatoprotective Activity

Thiazole compounds have been found to have hepatoprotective activities . They can help protect the liver from damage, which can be beneficial in the treatment of liver diseases.

Industrial Applications

Thiazole-derived compounds have a lot of applications in various industries, such as in the manufacture of light-emitting diodes (LEDs), photochromes, and molecular switches, as well as nonlinear optical materials .

Agricultural Applications

Commercially significant thiazoles include fungicides like Thifluzamide and Tricyclazole, which are marketed for control of various agricultural pests .

未来方向

Thiazole derivatives, including Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, continue to be a focus of research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, understanding the mechanisms of action, and developing applications in various fields such as medicine and agriculture.

属性

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDNBASRFGRNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174154 | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate | |

CAS RN |

20287-70-1 | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)

![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)

![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)